2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

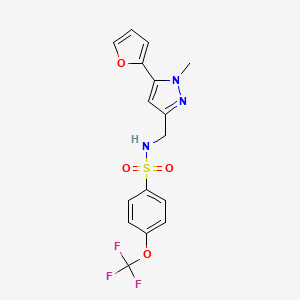

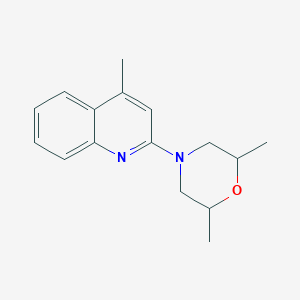

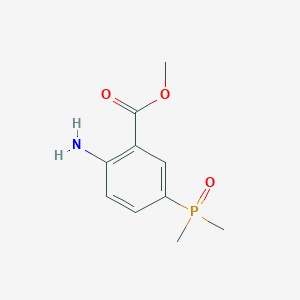

2,6-Dimethyl-4-(4-methylquinolin-2-yl)morpholine is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.349. It is a derivative of Morpholine, which is an organic chemical compound featuring both amine and ether functional groups .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a morpholine ring attached to a quinoline ring via a methylene bridge . The morpholine ring contains both amine and ether functional groups .Scientific Research Applications

Antileukemic Activity

A study explored the antileukemic activity of quinolinium derivatives, showing that certain compounds exhibited significant antileukemic effects in mice. This indicates potential applications in cancer research and therapy (Foye & Kauffman, 1980).

Anticancer Properties

Research into N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine discovered potent apoptosis-inducing abilities, suggesting its utility as an anticancer agent with high blood-brain barrier penetration. This highlights the role of quinoline derivatives in developing new anticancer drugs (Sirisoma et al., 2009).

Telomerase Inhibition

Compounds designed to destabilize telomeric integrity were synthesized, demonstrating potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents. This research could lead to novel approaches in cancer treatment (Cookson, Heald, & Stevens, 2005).

Organic Light-Emitting Diode (OLED) Application

A study on homoleptic cyclometalated iridium complexes with efficient red phosphorescence highlights their application in OLED devices. These findings are crucial for advancing display technology (Tsuboyama et al., 2003).

Heterocyclic Scaffold Synthesis

Research demonstrated the utility of a designed morpholine derivative as a "chemical multitalent" for transforming into valuable heterocyclic building blocks, indicating its importance in synthetic organic chemistry (Pandey, Gaikwad, & Gadre, 2012).

Antifungal Agents

A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, showcasing the potential of morpholine derivatives in developing new antifungal treatments (Bardiot et al., 2015).

Mechanism of Action

Target of Action

The molecule contains a morpholine ring, which is a common structural motif in many pharmaceuticals. Morpholine derivatives are known to interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, some morpholine derivatives are known to inhibit certain enzymes, leading to therapeutic effects .

properties

IUPAC Name |

2,6-dimethyl-4-(4-methylquinolin-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-11-8-16(17-15-7-5-4-6-14(11)15)18-9-12(2)19-13(3)10-18/h4-8,12-13H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBPWCVIAFPKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2974757.png)

![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)

![5-(furan-2-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2974762.png)

![Methyl 2-[(2,5-difluorophenyl)carbamoyl]acetate](/img/structure/B2974763.png)